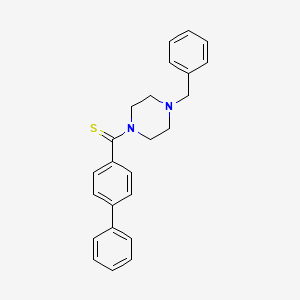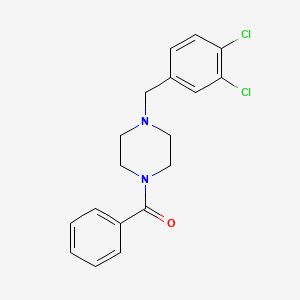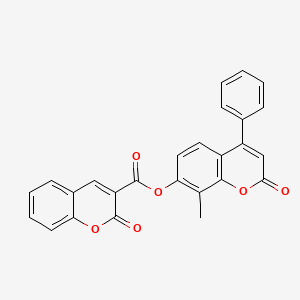
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin-derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the mechanism of action of this compound is related to its photochromic properties, which allow it to change color upon exposure to light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate vary depending on its application. In medicine, this compound has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to have potential as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the biochemical and physiological effects of this compound are related to its photochromic properties, which allow it to change color upon exposure to light.
实验室实验的优点和局限性
The advantages of using 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its potential as a versatile compound with applications in various fields. Its synthesis method is relatively simple and can be carried out using common laboratory equipment. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
For research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate include further studies on its mechanism of action, potential applications in medicine, agriculture, and materials science, and the development of new synthesis methods. Additionally, further studies on the potential toxicity of this compound and its effects on the environment are needed to fully understand its impact on human health and the ecosystem.
合成方法
The synthesis method of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-8-methylcoumarin and 3-oxo-2H-chromene-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically refluxed for several hours until the desired product is obtained.
科学研究应用
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been studied for its potential use as a pesticide and as a plant growth regulator. In materials science, this compound has been studied for its potential use as a photochromic material and as a component in organic electronic devices.
属性
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c1-15-21(30-25(28)20-13-17-9-5-6-10-22(17)31-26(20)29)12-11-18-19(14-23(27)32-24(15)18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYAIBQSPOJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

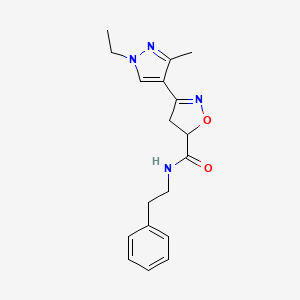
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
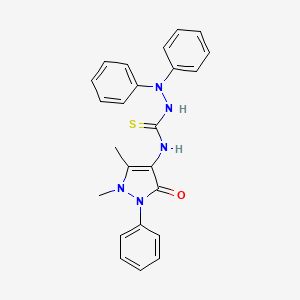
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
